molecular formula C13H16ClN3O2S B5000248 N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide

N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide

Cat. No. B5000248
M. Wt: 313.80 g/mol
InChI Key: WTNPEGBRYWYSJJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connectivity of the atoms .


Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating a compound, usually by reacting simpler substances together. This can involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include studying the reaction mechanism, the conditions needed for the reaction, the yield of the reaction, and the products of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is particularly relevant for drugs and can involve studying the compound’s interactions with various proteins and other molecules in the body .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthesis methods, studying its mechanism of action in more detail, or exploring its potential use in medicine or industry .

properties

IUPAC Name

1-[[2-(3-chloro-4-methoxyphenyl)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-3-6-15-13(20)17-16-12(18)8-9-4-5-11(19-2)10(14)7-9/h3-5,7H,1,6,8H2,2H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNPEGBRYWYSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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